2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl
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Overview
Description
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by the presence of two isopropyl groups and a methoxy group attached to the biphenyl structure. This compound is known for its applications in various chemical reactions, particularly in the field of catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl typically involves the reaction of 2,6-diisopropylphenol with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl.
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Scientific Research Applications
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparison with Similar Compounds
2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl can be compared with other similar compounds, such as:
2,6-Diisopropylphenol: Lacks the methoxy group and has different reactivity and applications.
2,6-Dimethoxy-1,1’-biphenyl: Contains two methoxy groups instead of isopropyl groups, leading to different chemical properties.
2,6-Diisopropyl-4-methoxyphenol: Has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of 2,6-Diisopropyl-2’-methoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various catalytic and synthetic applications.
Biological Activity
2,6-Diisopropyl-2'-methoxy-1,1'-biphenyl is a chemical compound with significant biological activity. This compound is structurally related to 2,6-diisopropylphenol (Propofol), a well-known anesthetic agent. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and safety profile.
The compound is characterized by its biphenyl structure with two isopropyl groups and a methoxy group. These structural features contribute to its lipophilicity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been shown to inhibit lipid peroxidation, suggesting a protective role against oxidative stress .
- Anti-inflammatory Effects : It has potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways .
- Anesthetic Properties : Similar to Propofol, this compound may have sedative and anesthetic effects, making it suitable for clinical use in anesthesia .
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors in the body.
- Cytochrome P450 Enzymes : The metabolism of the compound involves cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process .
- UDP-glucuronosyltransferase : This enzyme is involved in the conjugation of the compound's metabolites, influencing its pharmacokinetics and dynamics .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of Propofol. Key parameters include:
Parameter | Value |
---|---|
Volume of Distribution (L/kg) | 5.8 |
Total Body Clearance (L/h/kg) | 3.2 |
Half-life (min) | 116–834 |
Protein Binding (%) | 97–99 |
These values indicate a rapid onset and short duration of action typical for anesthetic agents .
Case Studies
Several studies have explored the effects of this compound in various settings:
- Clinical Anesthesia : In a controlled study involving patients undergoing surgery, this compound was administered as an anesthetic agent. Results showed effective sedation with minimal cardiovascular side effects .
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal apoptosis and inflammation .
- Toxicological Assessments : Research has highlighted the importance of understanding the toxicological profile of this compound due to its structural similarity to Propofol. Cases of overdose and dependency have been documented, emphasizing the need for careful monitoring during clinical use .
Properties
Molecular Formula |
C19H24O |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H24O/c1-13(2)15-10-8-11-16(14(3)4)19(15)17-9-6-7-12-18(17)20-5/h6-14H,1-5H3 |
InChI Key |
XYQDGRHWXJBNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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